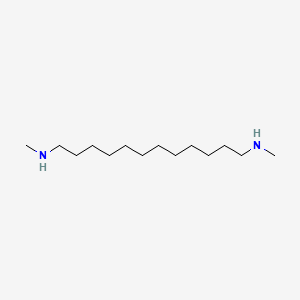

N,N'-Dimethyl-1,12-diaminododecane

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dimethyldodecane-1,12-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2/c1-15-13-11-9-7-5-3-4-6-8-10-12-14-16-2/h15-16H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAFNKFCDOBGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCCCCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507795 | |

| Record name | N~1~,N~12~-Dimethyldodecane-1,12-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56992-91-7 | |

| Record name | N~1~,N~12~-Dimethyldodecane-1,12-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Dimethyl 1,12 Diaminododecane and Its Precursors

Synthetic Routes to 1,12-Diaminododecane (B1677605)

1,12-Diaminododecane, also known as dodecamethylenediamine, is a key building block, notably in the production of polymers like Nylon 6,12. confex.comdigitellinc.com Its synthesis is primarily achieved through two major pathways starting from dicarboxylic acids or dinitriles.

Hydrogenation of Dicarboxylic Acids and Derivatives in the Presence of Amines

A significant route to 1,12-diaminododecane involves the catalytic hydrogenation of dodecanedioic acid or its derivatives, such as esters or amides, in the presence of ammonia (B1221849). This process, often termed reductive amination, transforms the terminal carboxylic acid groups into primary amine groups.

The reaction typically proceeds by first converting the dicarboxylic acid to a more reactive derivative like a diamide. This intermediate is then subjected to high-pressure hydrogenation. For instance, dodecanedioic acid can be converted to its corresponding primary diamide, which is subsequently hydrogenated to 1,12-diaminododecane. rsc.org The direct amination of diols, such as 1,12-dodecanediol, using ammonia over various metal catalysts also represents a viable, though often challenging, pathway. researchgate.netresearchgate.net The reaction of diols with amines has been explored for over three decades using catalysts based on iridium, ruthenium, and other metals. figshare.com

Catalytic systems for the amination of long-chain alcohols and diols are crucial for driving the reaction towards the desired diamine product. acs.org The process often requires high temperatures and the use of an external source of ammonia. researchgate.net The "hydrogen borrowing" methodology is a key concept in this transformation, where the alcohol is first dehydrogenated to an aldehyde intermediate, which then reacts with ammonia to form an imine. This imine is subsequently hydrogenated to the amine, using the hydrogen that was "borrowed" in the initial step. researchgate.netacs.org

| Starting Material | Catalyst System | Reagents | Product | Key Findings |

| Dicarboxylic Acids/Derivatives | Ruthenium-based catalysts | H₂, Aqueous Ammonia | Primary Diamines | Effective for hydrogenation of amides derived from dicarboxylic acids. rsc.org |

| C4-C6 Diols | CuNiAlOx | Amines | Monoamination Products | Non-noble metal catalyst effective for selective monoamination, avoiding cyclization. figshare.com |

| Ethylene (B1197577) Glycol (EG) | Hydrogenation-dehydrogenation catalysts (e.g., supported metals), Solid acids (e.g., phosphates, zeolites) | NH₃, H₂ | Ethylenediamine (EDA) | Considered a green route, but selectivity and harsh conditions remain a challenge. acs.org |

| Long-chain Alcohols | Cu-Ni catalysts | Dimethylamine | N,N-dimethylalkylamines | Demonstrates direct amination of alcohols to form tertiary amines. acs.org |

Approaches from Dinitriles via Raney Nickel Catalysis

The hydrogenation of dodecanedinitrile (B1670857) is a prominent industrial method for synthesizing 1,12-diaminododecane. Raney nickel is a widely used catalyst for this transformation due to its high activity and cost-effectiveness compared to precious metal catalysts. ethz.ch

The reaction involves the reduction of the two nitrile groups to primary amine groups using high-pressure hydrogen. The process is typically carried out in a solvent, and conditions such as temperature, hydrogen pressure, and the presence of additives are optimized to maximize the yield of the primary diamine and minimize the formation of secondary and tertiary amine byproducts. taylorfrancis.com

The mechanism proceeds through a highly reactive imine intermediate. researchgate.netmdpi.com To suppress side reactions where this imine condenses with the amine product, additives like ammonia or sodium hydroxide (B78521) are often used. taylorfrancis.com Research has shown that for the hydrogenation of adiponitrile (B1665535) (a shorter C6 dinitrile), Raney Ni catalysts can achieve quantitative conversion to hexamethylenediamine (B150038) under optimized conditions. researchgate.netmdpi.com High selectivity (93-98%) for the primary amine has been reported for the hydrogenation of dodecanedinitrile using Raney nickel, Ni/Al2O3, and Ru/Al2O3 catalysts at complete nitrile conversion. taylorfrancis.com

| Dinitrile | Catalyst | Conditions | Primary Amine Selectivity/Yield | Reference |

| Adiponitrile | Raney Ni | T=100°C, PH₂=8 MPa, with HMDA in feed | ~100% Yield | mdpi.com |

| Adiponitrile | Raney Ni | 47 min reaction time | 90.5% Selectivity | researchgate.net |

| Dodecanedinitrile | Raney Ni (base modified) | T=125°C, no solvent | High selectivity to primary amine | taylorfrancis.com |

| Various (C4-C12) | Raney Ni | Varied | Formation of ring structures can hinder hydrogenation of aminonitrile intermediates. researchgate.net |

N-Alkylation Strategies for N,N'-Dimethyl-1,12-diaminododecane Synthesis

Once 1,12-diaminododecane is obtained, the next step is the introduction of methyl groups onto the nitrogen atoms to yield the target compound, this compound. This is achieved through N-alkylation, primarily via reductive amination or direct methylation.

Reductive Amination Protocols

Reductive amination is a powerful method for N-methylation. A classic and widely used protocol is the Eschweiler-Clarke reaction . wikipedia.orgsynarchive.comambeed.com This reaction methylates primary or secondary amines using an excess of formaldehyde (B43269) and formic acid. wikipedia.orgambeed.com

In this one-pot process, formaldehyde first reacts with the primary amine (1,12-diaminododecane) to form an imine intermediate. Formic acid then acts as a hydride donor, reducing the imine to a secondary amine (N-methylated). wikipedia.org The reaction proceeds further, reacting with another equivalent of formaldehyde and formic acid to form the tertiary amine (N,N'-dimethylated). A key advantage of the Eschweiler-Clarke reaction is that it does not produce quaternary ammonium (B1175870) salts, as a tertiary amine cannot form another imine with formaldehyde. wikipedia.org The reaction is typically driven to completion by the loss of carbon dioxide gas, making it irreversible. wikipedia.org

Alternative reductive amination procedures may use other reducing agents, such as sodium borohydride (B1222165), in conjunction with formaldehyde. researchgate.netchempedia.info However, the Eschweiler-Clarke conditions are classic, effective, and avoid the use of metal hydrides.

Direct Methylation Techniques

Direct methylation involves treating 1,12-diaminododecane with a methylating agent, such as methyl iodide or dimethyl sulfate. This is a standard substitution reaction where the nucleophilic amine attacks the electrophilic methyl group of the alkylating agent.

This method can be effective but requires careful control of stoichiometry to achieve dimethylation and avoid undermethylation or overmethylation leading to the formation of quaternary ammonium salts. The use of a base is typically required to neutralize the acid byproduct (e.g., HI from methyl iodide). These classical alkylating agents are often highly toxic and produce stoichiometric amounts of salt waste, which presents challenges from a green chemistry perspective.

Comparison of Synthetic Efficiencies and Green Chemistry Principles in this compound Production

Evaluating the different synthetic pathways through the lens of efficiency and green chemistry reveals distinct advantages and disadvantages for each method. rsc.orgrsc.org

For 1,12-Diaminododecane Synthesis:

Dinitrile Hydrogenation: This route is often favored industrially. Raney nickel is an inexpensive and effective catalyst. The process can achieve high yields and selectivities. taylorfrancis.commdpi.com However, it relies on dinitriles, which are typically derived from petrochemical sources. The use of high-pressure hydrogen and sometimes basic additives like NaOH presents safety and handling considerations. google.com

Dicarboxylic Acid Hydrogenation: This route can potentially utilize bio-based feedstocks, as dicarboxylic acids like dodecanedioic acid can be produced through fermentation processes from renewable resources like vegetable oils. confex.comdigitellinc.com This offers a significant advantage in terms of sustainability. asm.org However, the catalytic amination of acids or diols can be less selective and may require harsher conditions (higher temperatures) than nitrile hydrogenation. rsc.orgacs.org The development of efficient, non-noble metal catalysts is an active area of research to improve the green profile of this method. figshare.com

For this compound Synthesis:

Reductive Amination (Eschweiler-Clarke): This method is highly efficient and demonstrates excellent atom economy. The reagents, formaldehyde and formic acid, are inexpensive. The only byproduct is carbon dioxide, making product purification simpler and reducing waste. wikipedia.org It avoids the use of toxic alkylating agents and prevents overmethylation. This makes it a preferred green chemistry approach.

Purity Assessment and Scale-Up Considerations in this compound Synthesis

The successful synthesis of this compound is contingent not only on the chosen synthetic route but also on rigorous purity assessment and careful consideration of scale-up parameters. These factors are critical for ensuring the quality, consistency, and economic viability of the final product, particularly in industrial applications.

Purity Assessment

A comprehensive evaluation of the purity of this compound is essential to identify and quantify the desired product, as well as any unreacted starting materials, intermediates, or by-products. A combination of analytical techniques is typically employed to achieve a complete purity profile.

Chromatographic Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for analyzing volatile and thermally stable compounds like this compound. GC separates the components of a mixture, which are then detected and identified by MS based on their mass-to-charge ratio and fragmentation patterns. For the analysis of amines, specialized columns, such as the CP-Volamine, can be utilized to improve peak shape and resolution. The use of exact mass GC-MS can provide elemental composition data, aiding in the confident identification of the main product and any impurities. waters.comchromforum.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For amines that lack a strong UV chromophore, pre-column derivatization with reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can be employed to introduce a fluorescent tag, enabling sensitive detection by a fluorescence detector (FLD). nih.gov Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used for the detection of non-chromophoric analytes. sielc.com A typical HPLC method for diamines might use a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comnp-mrd.org

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of this compound.

In the ¹H NMR spectrum, the appearance of a singlet corresponding to the N-methyl protons (typically around 2.2 ppm) and the disappearance of the primary amine protons of the starting material, 1,12-diaminododecane, would indicate successful methylation. The integration of the signals provides quantitative information about the relative number of protons, which can be used to assess purity. organic-chemistry.orgresearchgate.netchemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shift of the carbon atoms attached to the nitrogen will change upon methylation, providing further evidence of the successful reaction. np-mrd.org

Titration:

The following table summarizes the analytical techniques commonly used for the purity assessment of this compound.

| Analytical Technique | Purpose | Key Considerations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification of volatile components. | Use of amine-specific columns can improve peak shape. Exact mass analysis provides elemental composition. waters.comchromforum.org |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile or thermally labile components. | Derivatization may be necessary for UV or fluorescence detection. ELSD is an alternative for non-chromophoric compounds. nih.govsielc.comnp-mrd.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and determination of purity. | ¹H and ¹³C NMR provide detailed structural information and can be used for quantitative analysis. np-mrd.orgorganic-chemistry.orgresearchgate.netchemicalbook.com |

| Acid-Base Titration | Determination of total amine content. | A simple and cost-effective method for assessing overall purity. |

Scale-Up Considerations

Transitioning the synthesis of this compound from a laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Key Challenges and Strategies:

Reaction Kinetics and Thermodynamics: The kinetics of the reductive amination reaction, including the rate of imine formation and subsequent reduction, need to be well understood for process optimization. digitellinc.comacs.org The Eschweiler-Clarke reaction, for instance, is often performed at elevated temperatures, and the heat management becomes critical on a larger scale to prevent runaway reactions and ensure consistent product quality. wikipedia.org The use of flow reactors can offer better control over reaction parameters and improve safety and efficiency.

Catalyst and Reagent Handling: In catalytic reductive aminations, catalyst deactivation can be a significant issue, impacting the process's economic viability. digitellinc.com The choice of reducing agent is also crucial. While formic acid is used in the Eschweiler-Clarke reaction, other reducing agents like sodium borohydride or catalytic hydrogenation can also be employed, each with its own set of handling and safety considerations on a large scale. jk-sci.com

By-product Formation and Control: Incomplete methylation can lead to the presence of the mono-methylated intermediate, N-methyl-1,12-diaminododecane. Over-alkylation to form quaternary ammonium salts is generally not a concern in the Eschweiler-Clarke reaction. wikipedia.org However, other side reactions may occur, and their identification and control are crucial for achieving high product purity. Process parameters such as stoichiometry of reagents and reaction time must be carefully controlled to minimize by-product formation.

Process Safety: The handling of flammable solvents, corrosive acids (formic acid), and potentially toxic reagents (formaldehyde) on a large scale requires strict adherence to safety protocols and the use of appropriate personal protective equipment and engineering controls.

The following table outlines key considerations for scaling up the synthesis of this compound.

| Consideration | Challenges | Potential Strategies |

| Heat Management | Exothermic nature of the reaction can lead to temperature control issues. | Use of jacketed reactors, cooling coils, and potentially flow chemistry to improve heat transfer. |

| Mixing | Inefficient mixing can lead to localized "hot spots" and incomplete reactions. | Use of appropriate agitators and reactor designs to ensure homogeneity. |

| Reagent Addition | Uncontrolled addition of reagents can lead to runaway reactions. | Controlled addition rates and potentially continuous processing. |

| By-product Formation | Incomplete reaction or side reactions can reduce yield and purity. | Optimization of reaction conditions (temperature, pressure, stoichiometry) and catalyst selection. |

| Purification | Separation of the high-boiling point product from impurities can be difficult. | Vacuum distillation, crystallization, or preparative chromatography. |

| Safety | Handling of hazardous materials on a large scale. | Implementation of robust safety protocols, use of appropriate personal protective equipment, and engineering controls. |

Chemical Reactivity and Mechanistic Investigations of N,n Dimethyl 1,12 Diaminododecane

Amination Reactions and Derivatives Formation

The secondary amine groups of N,N'-Dimethyl-1,12-diaminododecane are nucleophilic and can undergo reactions with various electrophiles to yield a diverse range of derivatives. These reactions are fundamental to modifying the properties of the parent diamine and incorporating it into larger molecular architectures.

The synthesis of N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-1,12-diaminododecane can be achieved through the reaction of this compound with an appropriate electrophile such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide. A similar synthesis has been reported for the shorter chain analog, N,N'-bis(2-hydroxyethyl)ethylenediamine, which is prepared by reacting 2-(2-aminoethylamino)ethanol with 2-chloroethanol in the presence of a base like sodium carbonate at elevated temperatures. researchgate.net This method provides a viable route to the title compound.

In a typical procedure analogous to the synthesis of similar diethanolamines, this compound would be treated with two equivalents of 2-chloroethanol. The reaction would likely be carried out in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH3NH(CH2)12NHCH3 + 2 ClCH2CH2OH → (HOCH2CH2)(CH3)N(CH2)12N(CH3)(CH2CH2OH) + 2 HCl

The resulting N,N'-diethanol derivative possesses hydroxyl end-groups that can be further functionalized, making it a useful intermediate for the synthesis of more complex molecules, such as ligands for metal complexes with modified solubility or coordination properties. seanehightower.org

Bis-acyl thiourea (B124793) derivatives of this compound can be synthesized through the reaction of the diamine with acyl isothiocyanates. These derivatives are of interest due to the diverse biological and coordination properties of the acyl thiourea moiety. harvard.edunih.gov The synthesis is typically a two-step, one-pot procedure. First, an acid chloride is reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in an anhydrous solvent like acetone (B3395972) to form the acyl isothiocyanate in situ. Subsequently, this compound is added to the reaction mixture, and the secondary amine groups undergo nucleophilic addition to the carbon atom of the isothiocyanate group to form the bis-acyl thiourea derivative. harvard.edursc.org

The general synthetic scheme is as follows:

R-COCl + SCN- → R-CO-N=C=S + Cl-

2 R-CO-N=C=S + CH3NH(CH2)12NHCH3 → R-CO-NH-C(=S)-N(CH3)-(CH2)12-N(CH3)-C(=S)-NH-CO-R

The resulting bis-acyl thiourea compounds possess multiple donor atoms (N, O, S) and can act as polydentate ligands in coordination chemistry. harvard.edu The properties of these derivatives can be tuned by varying the 'R' group on the acyl chloride.

| Reagent 1 | Reagent 2 | Product Type |

| This compound | Acyl isothiocyanate | Bis-acyl thiourea |

This compound can undergo amide bond formation with carboxylic acids, such as mandelic acid derivatives, to form bis-amides. These reactions typically employ standard peptide coupling conditions. A relevant example is the synthesis of (R,R')-N,N'-(dodecane-1,12-diyl)bis(2-hydroxy-2-phenylacetamide) from 1,12-diaminododecane (B1677605) and D-mandelic acid. researchgate.net In this procedure, the diamine and mandelic acid are dissolved in an anhydrous solvent like dichloromethane, and coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) are added. researchgate.net A base, for instance, N,N-diisopropylethylamine, is also typically included in the reaction mixture. researchgate.net

The reaction for the N,N'-dimethylated analog would proceed as follows:

CH3NH(CH2)12NHCH3 + 2 HOOC-CH(OH)-Ph → Ph-CH(OH)-CO-N(CH3)-(CH2)12-N(CH3)-CO-CH(OH)-Ph

The resulting bis-amide derivatives, particularly those derived from chiral carboxylic acids like mandelic acid, can exhibit interesting self-assembly properties and have potential applications in materials science.

| Diamine | Carboxylic Acid Derivative | Coupling Reagents | Product |

| This compound | Mandelic Acid | EDC, HOBt | Bis-mandelamide |

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. However, secondary amines can also react with carbonyl compounds, although the initial adduct may not always lead to a stable imine in the same manner. The reaction of this compound with aldehydes or ketones would initially form a hemiaminal intermediate. Subsequent dehydration can lead to the formation of an iminium ion. The formation of stable Schiff bases from secondary amines is less common than from primary amines.

The general mechanism involves the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by proton transfer to form a carbinolamine (hemiaminal). Under acidic conditions, the hydroxyl group can be protonated and eliminated as water, leading to the formation of an iminium cation.

| Reactant 1 | Reactant 2 | Intermediate | Product |

| This compound | Aldehyde/Ketone | Hemiaminal | Iminium salt |

Coordination Chemistry of this compound

The two nitrogen donor atoms of this compound allow it to function as a bidentate or a bridging ligand in coordination complexes with various metal ions. The long, flexible dodecamethylene chain imparts unique structural possibilities to the resulting metal complexes.

This compound is a particularly interesting ligand for the construction of multi-metallic complexes, including those containing rhenium and ruthenium. The long aliphatic chain can act as a flexible bridge, separating two metal centers at a significant distance. This can be utilized to study long-range metal-metal interactions or to create systems with specific photophysical or catalytic properties.

While specific examples of heterometallic rhenium-ruthenium complexes bridged by this compound are not extensively documented, the principles for their design are well-established in coordination chemistry. The synthesis of such complexes would likely involve a stepwise approach. For instance, a mononuclear ruthenium complex with a reactive site could be prepared first, followed by reaction with a rhenium precursor that coordinates to the second nitrogen atom of the diamine ligand. The coordination chemistry of ruthenium and rhenium with various nitrogen-donor ligands is vast and provides a toolbox for such constructions. harvard.edu

The flexible nature of the dodecamethylene chain allows the two metal centers to adopt various spatial arrangements, which can influence the properties of the resulting complex. The use of long-chain diamines as bridging ligands can lead to the formation of macrocyclic or polymeric structures, depending on the reaction conditions and the coordination preferences of the metal ions. The study of such multi-metallic systems is crucial for the development of new catalysts and functional materials.

Metal-Ligand Coordination in Supramolecular Assemblies

The ability of this compound to act as a ligand in the formation of supramolecular assemblies is a key area of its chemical reactivity. The two nitrogen atoms can coordinate to a single metal center to form a chelate ring or bridge between two different metal centers, leading to the formation of coordination polymers or discrete polynuclear complexes. The long, flexible dodecamethylene chain allows it to adopt various conformations to accommodate the geometric preferences of the metal ion.

While specific studies detailing the coordination chemistry of this compound are not extensively documented in publicly available literature, the behavior of similar long-chain diamines and other multidentate amine ligands provides significant insight. For instance, the parent compound, 1,12-diaminododecane, is known to form supramolecular structures, and its coordination modes can be inferred to be similar. The N-methyl groups in this compound introduce additional steric bulk around the nitrogen donors compared to its primary diamine analogue. This can influence the coordination number and geometry of the resulting metal complexes.

The coordination behavior of multidentate amine ligands with metal cations, such as those from Group 1, has been studied, revealing versatile coordination modes ranging from four-coordinate trigonal pyramidal to six-coordinate trigonal prismatic, depending on the metal's ionic radius and other substituents. nih.gov For example, in the coordination of a hexa-dentate neutral amine ligand with sodium, all six nitrogen atoms coordinate to form a distorted trigonal prismatic geometry. nih.gov This highlights the flexibility of such ligands in accommodating different metal ions.

The table below illustrates potential coordination modes of this compound based on the behavior of analogous ligands.

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate | Only one of the two nitrogen atoms coordinates to a metal center. | Can occur with a high concentration of the ligand or with metal ions that have a strong preference for lower coordination numbers. |

| Bidentate (Chelating) | Both nitrogen atoms coordinate to the same metal center, forming a large chelate ring. | Favored with metal ions that can accommodate the large ring size, such as transition metals. |

| Bidentate (Bridging) | Each nitrogen atom coordinates to a different metal center, linking them together. | Leads to the formation of coordination polymers or polynuclear complexes. Common with a variety of metal ions. |

Proton Transfer Mechanisms in Diamine Systems

The proton transfer dynamics of diamines are fundamental to understanding their acid-base chemistry and their role as catalysts or pH-responsive components in larger systems. For this compound, two protonation steps are possible, corresponding to the addition of a proton to each of the nitrogen atoms.

The thermodynamics of protonation for similar, albeit shorter, N,N'-dimethyldiamines have been investigated. For instance, studies on N,N'-dimethylethylenediamine have provided values for the stepwise protonation constants (log K), as well as the corresponding enthalpy (ΔH) and entropy (ΔS) changes. rsc.org These studies indicate that the two protonation steps are distinct, with the first protonation being thermodynamically more favorable than the second due to the electrostatic repulsion created by the first proton.

The long dodecamethylene chain in this compound is expected to result in the two amine groups behaving almost independently, leading to a smaller difference between the two protonation constants compared to shorter-chain diamines. The gas-phase basicity of the parent 1,12-dodecanediamine has been reported, providing a measure of its intrinsic proton affinity. nist.gov

The influence of the N-methyl groups on the basicity of the nitrogen atoms is also a crucial factor. Alkyl groups are electron-donating, which generally increases the basicity of amines. Therefore, this compound is expected to be more basic than its parent compound, 1,12-diaminododecane.

Below is a table summarizing the expected trends in the protonation of this compound, based on data from related compounds.

| Parameter | Description | Expected Trend for this compound | Rationale |

| pKa₁ | The negative logarithm of the acid dissociation constant for the first protonation step. | Higher than 1,12-diaminododecane | Electron-donating effect of the methyl groups increases the basicity of the nitrogen atoms. |

| pKa₂ | The negative logarithm of the acid dissociation constant for the second protonation step. | Lower than pKa₁ | Electrostatic repulsion from the first protonated amine group makes the second protonation less favorable. |

| **ΔpKa (pKa₁ - pKa₂) ** | The difference between the two pKa values. | Smaller than for shorter N,N'-dimethyldiamines | The long, flexible chain minimizes the electrostatic interaction between the two protonated sites. |

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of this compound in various chemical transformations. These transformations can include nucleophilic substitution reactions, where the amine groups act as nucleophiles, or oxidation reactions.

While specific kinetic and thermodynamic data for reactions involving this compound are scarce in the literature, general principles of amine reactivity can be applied. The nucleophilicity of the secondary amine groups in this compound is expected to be significant, though potentially slightly lower than that of the corresponding primary amine in 1,12-diaminododecane due to the steric hindrance of the methyl groups.

Kinetic studies on the reactions of other dialkylamino compounds have shown that the nature of the alkyl groups and the reaction conditions can significantly influence the reaction rates and mechanisms. For example, in nucleophilic substitution reactions, the solvent can play a crucial role in stabilizing intermediates and transition states. rsc.org

Thermodynamic data, such as the enthalpy and entropy of reaction, would provide information on the feasibility and spontaneity of transformations involving this compound. For instance, the formation of metal complexes would be governed by the thermodynamics of the metal-ligand interaction, including the chelate effect if the diamine coordinates in a bidentate fashion.

The following table presents a hypothetical analysis of a nucleophilic substitution reaction involving this compound, outlining the expected kinetic and thermodynamic parameters.

| Reaction Parameter | Description | Expected Influence on this compound Reactions |

| Rate Constant (k) | A measure of the reaction rate. | The rate may be slightly lower than for 1,12-diaminododecane due to the steric hindrance of the methyl groups. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | May be slightly higher than for the primary amine analogue due to steric effects in the transition state. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | For nucleophilic substitution, this will depend on the bond strengths of the reactants and products. For metal complexation, it will be influenced by the strength of the metal-nitrogen bonds. |

| Entropy of Reaction (ΔS) | The change in disorder during a reaction. | For chelation reactions, the entropy change is expected to be positive and favorable due to the release of solvent molecules from the metal's coordination sphere. |

Applications in Polymer Science and Engineering

N,N'-Dimethyl-1,12-diaminododecane in Supramolecular Polymer Architectures

Supramolecular polymers are polymeric arrays of monomeric units held together by reversible and directional non-covalent interactions. The dynamic nature of these interactions allows for the creation of materials with unique properties such as self-healing and responsiveness to external stimuli. The long alkyl chain and hydrogen-bonding capabilities of this compound make it an ideal guest molecule for the construction of these advanced materials.

Pillararenes, a class of macrocyclic hosts with electron-rich cavities, are known to form stable host-guest complexes with various linear alkyl chain derivatives, including alkanediamines. acs.orgnih.gov The formation of supramolecular polymers can be achieved by using a bifunctional guest, such as this compound, and a complementary bifunctional host.

In a representative system, a dicarboxylic acid-functionalized pillar[n]arene could serve as the host. The long C12 chain of this compound can thread through the cavities of two separate pillararene macrocycles. The terminal dimethylamino groups of the diamine can then form strong hydrogen bonds or acid-base interactions with the carboxylic acid groups on the pillararene hosts. This specific and directional interaction drives the self-assembly of the host and guest monomers into a linear supramolecular polymer chain. The choice of a large macrocycle like a pillar researchgate.netarene would be suitable to accommodate the long dodecane (B42187) chain.

The non-covalent bonds that form the backbone of these supramolecular polymers are sensitive to environmental changes, which allows for the creation of stimuli-responsive materials. nih.govrsc.org These materials can undergo a reversible assembly and disassembly process when exposed to specific triggers such as pH, temperature, or the presence of specific ions. rsc.orgresearchgate.net

For instance, in a system composed of this compound and a dicarboxylic acid-functionalized pillararene, a change in pH can disrupt the acid-base interaction between the amine guest and the carboxylic acid host. The addition of a base would deprotonate the tertiary ammonium (B1175870) ions, neutralizing them and thereby weakening the electrostatic interaction that holds the assembly together, leading to the disassembly of the polymeric aggregates. Conversely, the addition of an acid would restore the interaction and promote re-assembly. This responsiveness is a key feature for applications in areas like drug delivery and smart materials. researchgate.netsmolecule.com

The formation of these supramolecular polymers is governed by a combination of weak and reversible non-covalent interactions. These include:

Hydrogen Bonding: The primary interaction in the example system is the hydrogen bond between the protonated secondary amine groups of the guest and the carboxylate groups of the host.

Host-Guest (Inclusion) Complexation: The hydrophobic C12 alkyl chain of the diamine is encapsulated within the electron-rich cavity of the pillararene, driven by hydrophobic and C-H···π interactions.

π–π Stacking: The aromatic panels of the pillararene hosts can interact with each other through π–π stacking, which can contribute to the stability and ordering of the resulting polymer aggregates. nih.gov

Hydrophobic Interactions: In aqueous environments, the hydrophobic effect plays a significant role in driving the inclusion of the nonpolar alkyl chain into the pillararene cavity. acs.org

The reversibility of these interactions is crucial, allowing the polymer network to break and reform, which imparts properties like self-healing and adaptability. sphinxsai.com

The final properties and structure of the supramolecular polymer can be precisely controlled by modifying the molecular components or the environmental conditions.

| Factor | Method of Tuning | Effect on Supramolecular Polymer |

| Guest Structure | Varying the length of the alkyl chain of the diamine guest. | The length of the linker between host molecules is altered, affecting the flexibility and morphology of the polymer. A perfect length match between the guest and host can lead to stronger binding. researchgate.net |

| Host Structure | Changing the size of the pillararene cavity (e.g., pillar nih.govarene vs. pillar researchgate.netarene) or modifying its functional groups. | Determines which guests can be bound and the strength of the interaction. Different functional groups can introduce new stimuli-responsiveness. nih.gov |

| Solvent | Changing the solvent polarity. | Can significantly impact the strength of hydrophobic interactions and hydrogen bonding, thereby affecting the stability and aggregation of the polymer. 007chemicals.com |

| Temperature | Increasing or decreasing the temperature. | Can shift the equilibrium of the host-guest binding, potentially leading to a phase transition, such as the formation or dissolution of a gel. researchgate.net |

| Concentration | Increasing the concentration of host and guest monomers. | Can promote the formation of higher-order structures, such as the transition from linear polymers to cross-linked networks or gels. researchgate.net |

By carefully designing the host and guest molecules and controlling the external conditions, a wide range of supramolecular architectures with tailored functions can be achieved.

Conventional Polymer Synthesis Utilizing this compound Analogues

Analogues of this compound, particularly the primary diamine 1,12-diaminododecane (B1677605) (DAD), are important monomers in the synthesis of conventional polymers, most notably in the development of greener polyureas.

Traditionally, polyureas are synthesized through the reaction of diamines with diisocyanates. However, isocyanates are highly toxic and derived from the hazardous chemical phosgene. nih.govnih.gov Growing environmental and safety concerns have driven research into non-isocyanate routes (NIR) for polyurea synthesis.

One of the most promising NIR methods involves the direct reaction of diamines with carbon dioxide (CO₂) or the melt polycondensation of diamines with urea (B33335). researchgate.netnih.govresearchgate.net In these processes, 1,12-diaminododecane serves as a key building block for the "hard segments" of the resulting polymer.

The reaction of a diamine like 1,12-diaminododecane with urea involves melt polycondensation at elevated temperatures, releasing ammonia (B1221849) as a byproduct. This method avoids the use of both isocyanates and solvents, making it a more sustainable process. researchgate.netnih.gov The resulting polyureas exhibit high thermal stability and excellent mechanical properties, which are influenced by the strong hydrogen bonding between the urea linkages in the polymer backbone. nih.govresearchgate.net

Research has shown that polyureas synthesized from long-chain aliphatic diamines like 1,12-diaminododecane possess high melting temperatures and crystallinity, forming robust network structures through physical cross-links established by hydrogen bonds. researchgate.net

Table of Properties for Polyureas Synthesized from Diamines and CO₂ This table presents data for polyureas (PUas) synthesized from the reaction of various diamines with carbon dioxide, illustrating the effect of the diamine chain length on the polymer's properties.

| Polymer | Diamine | Melting Temp (Tm) | Decomposition Temp (Td) | Crystallinity |

| PUa1 | 1,4-Diaminobutane | 290 °C | 300 °C | High |

| PUa2 | 1,6-Diaminohexane | 245 °C | 295 °C | High |

| PUa3 | 1,8-Diaminooctane | 230 °C | 305 °C | Medium |

| PUa4 | 1,10-Diaminodecane | 220 °C | 310 °C | Medium |

| PUa5 | 1,12-Diaminododecane | 210 °C | 315 °C | Low |

Data synthesized from findings in polyurea synthesis from diamines and carbon dioxide. researchgate.net

The use of this compound itself in this type of polycondensation would lead to a polyurea with different properties. The presence of the methyl groups on the nitrogen atoms would hinder the formation of the strong, regular bidentate hydrogen bonds observed with primary diamines. This would likely result in a polymer with lower crystallinity, a lower melting point, and increased solubility in organic solvents, offering a pathway to tune the material's properties for specific applications such as coatings and adhesives. sphinxsai.com

Polycondensation with Carbon Dioxide and Diamines

While direct literature on the polycondensation of this compound with carbon dioxide is not extensively detailed, the reaction can be understood through the principles of non-isocyanate polyurethane synthesis. In this approach, CO2 or its derivatives, such as dimethyl carbonate, can react with diamines to form polyurethanes. The reaction between this compound and a CO2-derived monomer would proceed via a step-growth polycondensation mechanism. This process is considered a greener alternative to traditional polyurethane synthesis, which involves toxic isocyanates. mdpi.com The resulting polymer would be a polyurethane with the N,N'-dimethylamino groups integrated into the polymer backbone, influencing its final properties. The process generally requires a catalyst and heat to drive the polycondensation and remove the methanol (B129727) byproduct. kit-technology.de

Cyclopolymerization to Form Cationic Polyelectrolytes

The linear structure of this compound does not lend itself to classical cyclopolymerization. However, polymers derived from it can be readily converted into cationic polyelectrolytes. After polymerization, for instance into a polyamide or polyurethane, the backbone contains repeating tertiary amine units derived from the N,N'-dimethylated diamine. These nitrogen atoms can be protonated in an acidic aqueous solution or quaternized through a post-polymerization reaction with an alkylating agent. This process introduces positive charges along the polymer chain, transforming it into a cationic polyelectrolyte. mdpi.com The resulting polyelectrolytes can exhibit responsiveness to pH and ionic strength. mdpi.com The self-assembly properties of such polymers in aqueous solutions are influenced by the balance between the hydrophobic C12 segments and the hydrophilic cationic charges. mdpi.com

Incorporation into Polyimide Systems for Moisture Resistance

Incorporating flexible aliphatic segments into the rigid backbone of aromatic polyimides is a recognized strategy for improving solubility and processability while also reducing moisture absorption. researchgate.netrsc.org The introduction of this compound as a co-monomer in polyimide synthesis serves this purpose effectively. The long, hydrophobic dodecamethylene (-(CH2)12-) chain disrupts the otherwise tight packing of the aromatic polyimide chains and hinders the formation of charge-transfer complexes. rsc.orgnih.gov This disruption of intermolecular forces and the inherent hydrophobicity of the alkyl chain lead to a significant decrease in the polymer's affinity for water, thereby enhancing its moisture resistance. researchgate.net This makes such modified polyimides suitable for applications in microelectronics and optoelectronics where low water absorption is critical. nih.govacs.org

Role in Polyamide Synthesis via Interfacial Polymerization

This compound is a suitable monomer for producing specialized polyamides via interfacial polymerization. In this process, the diamine, dissolved in an aqueous phase, reacts with a diacid chloride (such as terephthaloyl chloride) dissolved in an immiscible organic solvent. Polymerization occurs rapidly at the interface between the two liquid phases. nih.gov A key feature of using this N-methylated diamine is the formation of a poly(tertiary amide). Unlike conventional polyamides derived from primary diamines, these polymers lack hydrogen atoms on the amide nitrogen. Consequently, they are incapable of forming the strong intermolecular hydrogen bonds that characterize materials like Nylon 6,6. This structural difference profoundly impacts the polymer's physical properties.

As a Curing Agent in Epoxy Resin Systems (Step-Growth Ring-Opening Polymerization)

This compound can function as a curing agent for epoxy resins. The curing mechanism involves a step-growth ring-opening polymerization. Each secondary amine group in the diamine contains one active hydrogen atom that can react with an epoxide (oxirane) group on the epoxy resin monomer. threebond.co.jppolymerinnovationblog.com This reaction opens the epoxy ring and forms a hydroxyl group and a carbon-nitrogen bond.

Since this compound has two active hydrogens (one on each nitrogen), it primarily acts as a chain extender, linking epoxy resin molecules together in a linear fashion. polymerinnovationblog.com However, the tertiary amines formed during this initial reaction can then act as catalysts to promote the anionic polymerization of remaining epoxy groups, contributing to the formation of a cross-linked network. threebond.co.jpgoogle.com This dual functionality makes it an effective component in formulating epoxy systems.

Structure-Property Relationships in this compound-Derived Polymers

The specific molecular structure of this compound—namely, its long alkyl chain and N-methyl substituents—directly governs the physical and chemical properties of the polymers derived from it.

Influence of Alkyl Chain Length and N-Methylation on Polymer Characteristics

The properties of polymers made from this compound are a direct consequence of its two main structural features: the long dodecamethylene chain and the N-methyl groups.

Influence of Alkyl Chain Length: The presence of the long and flexible -(CH2)12- segment significantly impacts polymer properties when compared to polymers made with shorter-chain diamines.

Reduced Melting Point and Crystallinity: The long methylene (B1212753) chains act as flexible spacers, disrupting the regular packing of polymer chains and lowering the energy required for melting. Studies on polyamides with long methylene units show that as the amide concentration decreases (i.e., the methylene chain gets longer), the melting point decreases. kyoto-u.ac.jp

Increased Solubility: The aliphatic character of the C12 chain enhances solubility in non-polar and moderately polar aprotic solvents. nih.govtandfonline.com

Enhanced Flexibility: The dodecamethylene spacer imparts considerable flexibility to the polymer backbone, leading to lower glass transition temperatures (Tg) and increased elongation at break. researchgate.net

Influence of N-Methylation: The substitution of methyl groups on the nitrogen atoms is arguably the most critical feature, as it eliminates the possibility of hydrogen bonding in polymers like polyamides.

Drastic Reduction in Melting Point: The absence of hydrogen bonds, which are the dominant intermolecular force in conventional polyamides, leads to a dramatic decrease in melting point and crystallinity. researchgate.net

Improved Solubility: N-methylation significantly enhances solubility. The inability to form strong hydrogen-bonded networks allows the polymer chains to be solvated more easily by a wider range of solvents. rsc.orgwordpress.com In some cases, N-methylation can lead to a surprising increase in aqueous solubility due to conformational changes that expose more of the polar surface area of the molecule. rsc.org

The combined effects result in polymers that are generally more soluble, more flexible, and have lower melting points and glass transition temperatures than their non-methylated, shorter-chain analogues.

Table 1: Comparative Predicted Properties of Polyamides This table presents a qualitative comparison based on established structure-property principles in polymer chemistry.

| Property | Polyamide from 1,12-Diaminododecane | Polyamide from this compound | Rationale for Difference |

| Intermolecular Forces | Strong Hydrogen Bonding | Dipole-Dipole, Van der Waals | N-methylation eliminates N-H bonds required for hydrogen bonding. wordpress.com |

| Melting Point (Tm) | High | Low | Lack of hydrogen bonding significantly reduces the energy needed to melt the crystal lattice. researchgate.net |

| Crystallinity | Semi-crystalline | Amorphous or low crystallinity | Hydrogen bonds promote regular chain packing; their absence leads to a more disordered structure. nih.govtandfonline.com |

| Solubility | Soluble in strong acids, m-cresol | Soluble in a wider range of polar aprotic solvents (e.g., NMP, DMAc). rsc.orgwordpress.com | Weaker intermolecular forces allow solvent molecules to separate the polymer chains more easily. |

| Moisture Absorption | Moderate to Low | Low | The long C12 chain provides hydrophobicity, and the lack of H-bonding sites reduces affinity for water. |

Hydrogen Bonding Structures and their Impact on Mechanical Properties

The incorporation of this compound into a polyamide backbone fundamentally alters the hydrogen bonding capabilities of the resulting polymer, which in turn has a profound impact on its mechanical properties. In conventional polyamides derived from primary diamines like 1,12-diaminododecane, the amide linkages contain a hydrogen atom bonded to a nitrogen atom (N-H). This configuration allows for the formation of strong hydrogen bonds between the N-H group of one polymer chain and the carbonyl group (C=O) of an adjacent chain. These intermolecular hydrogen bonds are crucial for creating a highly cohesive and ordered structure, which contributes significantly to the material's strength, stiffness, and thermal stability. osti.govnih.gov

However, in polyamides synthesized with this compound, the hydrogen atoms on the amide nitrogens are replaced by methyl groups (N-CH₃). This substitution eliminates the possibility of forming the traditional N-H···O=C hydrogen bonds that are characteristic of standard polyamides. researchgate.netrutgers.edu The absence of these strong intermolecular forces leads to a less cohesive polymer matrix. The polymer chains are held together primarily by weaker van der Waals forces and dipole-dipole interactions, resulting in a more loosely packed and less ordered structure. researchgate.net

This significant reduction in hydrogen bonding density has a direct and predictable effect on the mechanical properties of the resulting polymer. Generally, the disruption of hydrogen bonding in polyamides leads to a decrease in tensile strength and modulus, while often increasing flexibility and elongation at break. rsc.org For instance, studies on partially N-methylated aromatic copolyamides have shown that suppressing hydrogen bonding can lead to a looser packing of polymer chains. researchgate.net

The following table summarizes the general impact of N-methylation on the mechanical properties of polyamides, based on established principles and findings from related systems.

Table 1: Expected Impact of N,N'-Dimethylation on Polyamide Mechanical Properties

| Mechanical Property | Expected Impact | Rationale |

| Tensile Strength | Decrease | The absence of strong intermolecular hydrogen bonds reduces the force required to pull the polymer chains apart. rsc.org |

| Young's Modulus | Decrease | The reduced intermolecular cohesion leads to a less stiff material. |

| Elongation at Break | Increase | The polymer chains can more easily slide past one another under stress due to the lack of strong hydrogen bonding, allowing for greater extension before failure. rsc.org |

| Hardness | Decrease | A less cohesive and more loosely packed structure generally results in lower surface hardness. |

| Flexibility | Increase | The weaker intermolecular forces allow for greater chain mobility, resulting in a more flexible material. |

In essence, the use of this compound as a monomer is a strategic choice to engineer polyamides with increased flexibility and solubility, at the expense of the high strength and rigidity typically associated with conventional nylons. The trade-off between these properties is a direct consequence of the tailored hydrogen bonding structure within the polymer.

Role in Advanced Materials Science and Engineering

Corrosion Inhibition Applications of N,N'-Dimethyl-1,12-diaminododecane Derivatives

Derivatives of this compound, especially quaternary ammonium (B1175870) Gemini surfactants, have been identified as effective corrosion inhibitors for metals like carbon steel and A3 steel, particularly in aggressive environments such as acidic and saline media. rsc.orgrsc.orgnih.gov Gemini surfactants are a class of amphiphilic molecules characterized by two hydrophilic heads and two hydrophobic tails, connected by a spacer group. rsc.org Their unique structure allows them to form a protective barrier on the metal surface, mitigating corrosion. rsc.orgnih.gov

Research has shown that Gemini surfactants derived from long-chain diamines exhibit high inhibition efficiency. For instance, certain cationic Gemini surfactants have demonstrated inhibition efficiencies between 76-81% at a concentration of 300 ppm in oil well formation water containing sulfide (B99878) ions. researchgate.net The effectiveness of these inhibitors is attributed to their ability to adsorb onto the metal surface, creating a barrier against the corrosive medium. rsc.org Studies on A3 steel in acidic solutions have also confirmed that Gemini quaternary ammonium surfactants are effective corrosion inhibitors. nih.gov The inhibition efficiency of these compounds tends to increase with higher concentrations. For example, the inhibition efficiency for certain pyrazole (B372694) derivatives on carbon steel in hydrochloric acid increased to over 90% at a concentration of 10⁻³ M. acs.org

Table 1: Inhibition Efficiency of Selected Gemini Surfactant Derivatives

| Inhibitor | Metal | Medium | Concentration | Inhibition Efficiency (%) | Source |

|---|---|---|---|---|---|

| Cationic Gemini Surfactants | Carbon Steel | Oil Well Formation Water (with sulfide ions) | 300 ppm | 76-81 | researchgate.net |

| Triazine-based Gemini Surfactant (C12-2-C12) | Carbon Steel | SRB Solution | 0.2 mM | 88.45 | nih.gov |

| Triazine-based Gemini Surfactant (C14-2-C14) | Carbon Steel | SRB Solution | 0.2 mM | 93.23 | nih.gov |

| Pyrazole Derivative (L4) | Carbon Steel | 1 M HCl | 10⁻³ M | 90.1 | acs.org |

| Pyrazole Derivative (L6) | Carbon Steel | 1 M HCl | 10⁻³ M | 91.8 | acs.org |

The protective action of this compound derivatives is primarily due to their adsorption onto the metal surface. This adsorption process often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. rsc.orgnih.govacs.org The adsorption involves the interaction of the inhibitor's functional groups, such as nitrogen atoms and π-electrons from aromatic rings, with the metal surface. rsc.orgnih.gov This forms a protective film that isolates the metal from the corrosive environment. nih.gov The high adsorption equilibrium constant (Kads) values observed in studies indicate strong adsorption of these inhibitors on the metal surface. acs.org

The chemical structure of the inhibitor molecule, particularly the nature of its functional groups, plays a crucial role in its corrosion inhibition efficiency. rsc.orgresearchgate.net Research has shown that increasing the length of the alkyl group attached to the nitrogen atom can enhance inhibition efficiency. rsc.org For instance, a comparative study of triazine-based Gemini surfactants revealed that the derivative with a C14 alkyl chain (C14-2-C14) exhibited a higher inhibition rate (93.23%) than the one with a C12 chain (88.45%). nih.gov The presence of heteroatoms like oxygen and hydrophilic groups such as hydroxyl can also improve the electron-donating ability and electron density of the inhibitor, promoting its adsorption and binding affinity to the metal surface. acs.orgnih.gov Conversely, the flexibility of substituents and the presence of aromatic rings can also contribute to improved inhibition. nih.govresearchgate.net

Both electrochemical and gravimetric methods are widely used to evaluate the effectiveness of corrosion inhibitors. northumbria.ac.ukesrgroups.orgscirp.orgresearchgate.net Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide insights into the kinetics of the corrosion process and the mechanism of inhibition. rsc.orgesrgroups.org Potentiodynamic polarization studies have indicated that many Gemini surfactants act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. rsc.orgrsc.org EIS measurements, often represented by Nyquist and Bode plots, help in understanding the resistance to charge transfer at the metal-solution interface, with an increase in this resistance indicating effective inhibition. esrgroups.orgresearchgate.net

Gravimetric analysis, or weight loss measurement, is a direct method to determine the corrosion rate and the inhibitor's efficiency by measuring the weight loss of a metal sample over time in a corrosive environment. nih.govnorthumbria.ac.uk Results from both electrochemical and gravimetric analyses generally show good correlation, confirming the inhibitive properties of the compounds. nih.govnorthumbria.ac.uk

Development of Release-Active Dressing Materials

While direct research on this compound for release-active dressing materials is not extensively documented in the provided results, the synthesis of related quaternary ammonium compounds with antimicrobial properties suggests potential applications in this area. nih.gov For instance, a synthesized bis-quaternary ammonium compound demonstrated significant inhibitory activity against Staphylococcus aureus. nih.gov This antibacterial characteristic is a key requirement for developing dressing materials that can actively release therapeutic agents to prevent or treat wound infections.

This compound in Nanomaterials Synthesis

The synthesis of nanomaterials is a cornerstone of modern materials science, involving techniques broadly classified as top-down and bottom-up approaches. nih.gov this compound and its derivatives can play a role in the "bottom-up" synthesis of nanomaterials, where molecules self-assemble to form larger structures. nih.gov The amphiphilic nature of surfactants derived from this diamine makes them suitable for use as templates or structure-directing agents in the synthesis of nanoparticles. cymitquimica.com For example, the surface of magnetic nanoparticles has been functionalized with polymers containing amine groups for specific applications like drug delivery. nih.gov While specific examples detailing the use of this compound itself in nanoparticle synthesis are not prevalent in the search results, the principles of using similar long-chain diamines and their derivatives as building blocks or templates in creating nanostructures are well-established. nih.govazonano.com

Role in Palladium Nanoparticle Development for Radiopharmaceutical Applications

While direct and extensive research on the specific use of this compound in the development of palladium nanoparticles for radiopharmaceutical applications is not widely documented in publicly available literature, its structural analogue, 1,12-diaminododecane (B1677605), has been identified in preliminary studies aimed at selecting optimal diamines for palladium nanoparticle synthesis. researchgate.net The insights from these foundational studies, combined with a broader understanding of nanoparticle chemistry, allow for a strong inference of the potential role of its N,N'-dimethyl derivative.

Palladium nanoparticles are of significant interest in radiopharmaceuticals due to the unique nuclear properties of palladium isotopes, such as Palladium-103 and Palladium-109, which have therapeutic applications in nuclear medicine. mdpi.com The efficacy of these nanoparticles is highly dependent on their stability, size, and dispersity in biological environments. This is where capping agents like this compound are hypothesized to be critical.

The two secondary amine groups at either end of the this compound molecule can act as effective anchoring points to the surface of palladium nanoparticles. This interaction is crucial for controlling the growth of the nanoparticles during synthesis, preventing their aggregation, and ensuring a uniform size distribution. The long, flexible dodecane (B42187) chain provides a steric barrier, a protective layer that physically separates the nanoparticles from each other, thus enhancing their stability in colloidal suspensions.

The development of stable and well-defined palladium nanoparticles is a key challenge that needs to be addressed for their successful application in medicine. nih.govmdpi.com The use of suitable capping agents is a primary strategy to achieve this. mdpi.com The choice of capping agent can significantly influence the physicochemical and biological behavior of the nanoparticles. researchgate.net

Hypothetical Data on this compound in Palladium Nanoparticle Synthesis:

| Parameter | Expected Outcome with this compound | Rationale |

| Nanoparticle Size | Small, with a narrow size distribution | The diamine functionality allows for controlled nucleation and growth of palladium nanoparticles. |

| Stability in Biological Media | High | The long alkyl chain provides steric hindrance, preventing aggregation in complex biological fluids. |

| Surface Charge | Potentially positive | The amine groups can be protonated, leading to a positive surface charge which can influence cellular uptake. |

| Biocompatibility | Dependent on overall formulation | While the long alkyl chain might enhance interaction with cell membranes, the overall biocompatibility would need thorough evaluation. |

Capping Agent Functionality in Nanomaterial Stabilization

The primary function of a capping agent is to passivate the surface of nanoparticles, preventing their uncontrolled growth and aggregation. researchgate.net Capping agents achieve this by binding to the nanoparticle surface, creating a protective layer that imparts either steric or electrostatic repulsion between particles. nanomaterchem.com this compound is well-suited for this role due to its amphiphilic nature, possessing both hydrophilic amine groups and a long hydrophobic alkyl chain.

The amine groups can coordinate with the metal atoms on the surface of the nanoparticle, forming a stable bond. The long dodecamethylene chain then extends into the surrounding solvent, creating a steric barrier that prevents the nanoparticles from coming into close contact and fusing. This steric stabilization is particularly effective in a variety of solvents and is a key factor in maintaining the long-term stability of nanoparticle dispersions.

The choice of a capping agent is critical as it not only stabilizes the nanoparticles but also influences their chemical and physical properties, including their solubility, reactivity, and interactions with biological systems. researchgate.net For instance, the nature of the capping agent can affect the catalytic activity of palladium nanoparticles in various chemical reactions. mdpi.com While specific studies on this compound are limited, the principles of using long-chain diamines as capping agents are well-established in the broader field of nanomaterial science. The presence of methyl groups on the nitrogen atoms may also subtly modify the electronic properties and binding affinity of the amine groups to the nanoparticle surface compared to its primary diamine counterpart.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of N,N'-Dimethyl-1,12-diaminododecane in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecule's proton and carbon framework.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. The spectrum is characterized by distinct signals corresponding to the different chemical environments of the protons. Due to the molecule's symmetry, the spectrum is relatively simple.

The key proton environments are:

N-H Protons: A broad signal corresponding to the secondary amine protons. Its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

N-CH₃ Protons: A sharp singlet representing the six equivalent protons of the two methyl groups attached to the nitrogen atoms.

α-Methylene Protons (-CH₂-N): A triplet for the four protons on the carbons directly bonded to the nitrogen atoms.

β-Methylene Protons (-CH₂-CH₂-N): A multiplet for the four protons adjacent to the α-methylene groups.

Bulk Methylene (B1212753) Protons (-(CH₂)₈-): A large, often overlapping multiplet in the upfield region, corresponding to the 16 protons of the central polymethylene chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -(CH₂)₈- | ~1.2-1.4 | Multiplet | 16H |

| -CH₂-CH₂-N | ~1.5 | Multiplet | 4H |

| -NH- | Variable | Broad Singlet | 2H |

| N-CH₃ | ~2.2 | Singlet | 6H |

| -CH₂-N | ~2.4 | Triplet | 4H |

Note: Predicted values are based on the analysis of similar structures; actual values may vary based on solvent and experimental conditions.

When this compound acts as a ligand to form metal complexes, significant complexation-induced shifts are observed. The coordination of the nitrogen atoms to a metal center alters the electron density around the nearby protons, causing their signals to shift, typically downfield. The magnitude of these shifts in the α-methylene and N-methyl proton signals can provide valuable information about the formation and nature of the complex. muni.cz

Carbon-13 (¹³C) NMR spectroscopy is used to characterize the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, confirming the 14-carbon structure of this compound.

The expected signals are:

N-CH₃ Carbon: A signal for the methyl carbons attached to nitrogen.

α-Carbon (-CH₂-N): The carbon atom directly bonded to the nitrogen.

β-Carbon (-CH₂-CH₂-N): The carbon atom adjacent to the α-carbon.

Central Methylene Carbons (-(CH₂)₈-): A series of signals for the carbons in the long alkyl chain. Due to subtle differences in their magnetic environments, several distinct, closely spaced peaks are typically observed.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Central -(CH₂)n- | ~27-30 |

| Cβ (-CH₂-CH₂-N) | ~30 |

| N-CH₃ | ~37 |

| Cα (-CH₂-N) | ~52 |

Note: Predicted values are based on data from analogous compounds like N,N-dimethyldodecylamine chemicalbook.com and NN′-dimethyl-1,7-diaza-4,10-dioxacyclododecane. scilit.com Actual values depend on the specific experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds (typically 2-3 bonds). For this compound, COSY would show a cross-peak between the α-methylene protons and the β-methylene protons, confirming their adjacency. It would also show correlations among the overlapping multiplets of the central dodecane (B42187) chain. youtube.com

DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D technique, DEPT is often used alongside ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. In this molecule, DEPT-135 would show positive signals for the N-CH₃ carbons and negative signals for all the CH₂ carbons in the dodecane backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These 2D experiments map direct one-bond correlations between protons and the carbons they are attached to. columbia.edu An HSQC spectrum would definitively link the proton signal for the N-CH₃ groups to the corresponding N-CH₃ carbon signal, the α-CH₂ proton signal to the α-carbon signal, and so on for each C-H bond in the molecule. youtube.comlibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. For a flexible molecule like this compound, NOESY could reveal through-space interactions between protons of the N-methyl groups and the adjacent α-methylene protons.

Diffusion Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. nih.gov The diffusion coefficient is related to the size and shape of the molecule; larger molecules diffuse more slowly than smaller ones. nih.gov

For this compound, DOSY can be applied in two key areas:

Aggregation Behavior: As a long-chain diamine, the molecule has amphiphilic character and may form aggregates or micelles in certain solvents. DOSY can detect this aggregation by showing a significantly lower diffusion coefficient for the aggregated species compared to the individual molecule.

Polymerization Efficiency: When used as a monomer in polymerization reactions, DOSY can be used to monitor the reaction's progress. As the monomer is incorporated into a growing polymer chain, its diffusion coefficient will decrease dramatically. This allows for an estimation of polymerization efficiency by comparing the signals of the free monomer versus the polymer-bound species.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing a characteristic fingerprint based on its functional groups.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3300-3500 | Medium-Weak |

| Alkyl (C-H) | Stretch | 2850-2960 | Strong |

| Secondary Amine (N-H) | Bend | 1550-1650 | Variable |

| Methylene (CH₂) | Scissoring Bend | ~1465 | Variable |

| Alkyl Amine (C-N) | Stretch | 1000-1250 | Medium |

Note: Expected ranges are based on standard IR correlation tables and spectra of similar compounds like 1,12-diaminododecane (B1677605) chemicalbook.com and N,N-dimethyldodecylamine. researchgate.net

The presence of a broad band in the 3300-3500 cm⁻¹ region is indicative of the N-H stretching of the secondary amine, which can be broadened by hydrogen bonding. The strong, sharp peaks in the 2850-2960 cm⁻¹ range are characteristic of the C-H stretching vibrations of the long dodecane chain and the methyl groups. The C-N stretching vibration provides further confirmation of the amine structure.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. By ionizing chemical species and sorting the ions based on their mass-to-charge ratio, MS provides precise molecular weight information and insights into the structure of the analyte.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its molecular mass with extremely high accuracy, typically to within 5 parts per million (ppm). ufl.edu This level of precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound (Chemical Formula: C₁₄H₃₂N₂), the theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis, often using a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be employed to experimentally measure this mass. The close agreement between the measured accurate mass and the theoretical value provides unambiguous confirmation of the compound's elemental formula. ufl.edu While specific HRMS data for this compound is not publicly available, the principle can be illustrated by comparing its calculated theoretical mass with the known data for a related compound, N,N-Dimethyldodecylamine.

Table 1: Theoretical and Experimental Accurate Mass Data

| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Experimental Monoisotopic Mass (Da) | Technique Reference |

| This compound | C₁₄H₃₂N₂ | 228.25655 | Not Available | (Calculated) |

| N,N-Dimethyldodecylamine | C₁₄H₃₁N | 213.24565 | 213.245649993 | PubChem nih.gov |

This interactive table demonstrates how HRMS is used to correlate theoretical calculations with experimental results for molecular formula confirmation.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing large, non-volatile, and thermally labile molecules. A key advantage of ESI-MS is its ability to transfer ions from solution into the gas phase with minimal fragmentation, making it ideal for the study of non-covalent complexes, such as host-guest interactions or supramolecular assemblies where this compound might act as a ligand.

In a typical ESI-MS analysis of this compound, the compound would likely be observed as its protonated molecular ion, [M+H]⁺. The analysis of the related compound N,N-Dimethyldodecylamine using LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrometry shows a precursor ion at m/z 214.2529, corresponding to the [M+H]⁺ adduct. nih.gov This demonstrates the utility of ESI for generating intact molecular ions from long-chain amines, a principle directly applicable to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for separating, identifying, and quantifying individual components within a volatile or semi-volatile mixture. shimadzu.comepa.gov In the context of this compound, GC-MS would be the method of choice for assessing purity, identifying potential impurities from its synthesis, or analyzing its presence in a complex matrix. shimadzu.com

The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared against spectral libraries for positive identification.

While a specific mass spectrum for this compound is not available in public databases, the fragmentation patterns of related long-chain diamines and alkylamines provide insight into the expected results. For instance, the mass spectrum of 1,12-diaminododecane shows a characteristic base peak at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment resulting from alpha-cleavage. nih.gov Similarly, N,N-Dimethyldodecylamine exhibits a prominent base peak at m/z 58, corresponding to the [CH₂N(CH₃)₂]⁺ fragment. nih.govnist.gov

Table 2: Representative GC-MS Fragmentation Data for Related Amines

| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Base Peak (m/z) | Source |

| 1,12-Diaminododecane | 200.36 | 30, 44, 56 | 30 | PubChem nih.gov |

| N,N-Dimethyldodecylamine | 213.40 | 41, 58, 59 | 58 | NIST, PubChem nih.govnist.gov |

This interactive table illustrates the characteristic fragmentation patterns obtained from GC-MS analysis, which are used for structural elucidation and identification.

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are vital for characterizing the thermal behavior of materials like this compound, especially concerning its use as a monomer or curing agent in polymer synthesis. sigmaaldrich.comfishersci.co.uk